Ethyl 3-(benzyloxy)cyclobutanecarboxylate
Overview
Description
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is an organic compound with the molecular formula C14H18O3. It is a cyclobutane derivative featuring an ethyl ester and a benzyloxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(benzyloxy)cyclobutanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with benzyl alcohol in the presence of an acid catalyst to form 3-(benzyloxy)cyclobutanone. This intermediate is then esterified with ethanol and a suitable esterification catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group forms 3-(benzyloxy)cyclobutanol.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzyloxy)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(benzyloxy)cyclobutanecarboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active cyclobutanecarboxylate moiety, which can then participate in further biochemical reactions. The benzyloxy group can also interact with aromatic receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-benzyloxy-alpha-cyanocinnamate
- Diethyl 3-(benzyloxy)-1,1-cyclobutanedicarboxylate
- Methyl 3-(benzyloxy)butanoate
- Methyl 4-benzyloxy-3-nitrobenzoate
Uniqueness
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is unique due to its cyclobutane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic organic chemistry, allowing for the construction of complex molecular architectures .
Properties
IUPAC Name |
ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBSPEXKRNDFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223874 | |
Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141352-63-8 | |
Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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